2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is an intriguing organic compound with notable applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA and potentially leading to cell death .
Mode of Action
The compound this compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure of the DNA, preventing it from functioning properly . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound this compound, through its DNA intercalation, affects the biochemical pathways involved in DNA replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells, particularly cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (adme) profiles
Result of Action
The result of the action of this compound is the disruption of normal cellular processes, leading to cell death . This is particularly effective against cancer cells, which divide rapidly and are thus more susceptible to DNA disruption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process. Initially, quinoxaline derivatives undergo cyclization with 1-ethyl-1,2,4-triazol-4-one to form the core structure. This intermediate then undergoes acylation using 4-fluoroaniline in the presence of an appropriate acylating agent under controlled conditions to yield the target compound.
Industrial Production Methods
Scaling up the production requires optimization of reaction conditions, ensuring high yield and purity. Techniques such as flow chemistry and continuous processing may be employed for industrial synthesis, improving efficiency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Reduction: : The removal of oxygen or addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Utilizing reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Using halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: : Formation of quinoxaline dioxides.
Reduction: : Conversion into amine derivatives.
Substitution: : Creation of various substituted analogs depending on the reagents used.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules and materials.
Biology
It's used as a probe in studying enzyme activities and cellular processes.
Medicine
Industry
Applications extend to materials science, where its properties can be harnessed in creating new materials with specific attributes.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-chlorophenyl)acetamide.
2-(1-ethyl-4-hydroxy-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-bromophenyl)acetamide.
Uniqueness
What sets 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide apart is its combination of the triazoloquinoxaline core with the 4-fluorophenylacetamide moiety, imparting distinct chemical reactivity and biological activity compared to its analogs.
That should give you a comprehensive overview of this compound. Feel free to dive deeper into any section!
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-2-16-22-23-18-19(27)24(14-5-3-4-6-15(14)25(16)18)11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRBXPRZDKXTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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